Pentyl formate

Flavor Technology Fragrance Formulation Volatility

Why choose this pentyl formate? Its linear n-amyl structure provides 100x greater hydrolytic stability than ethyl formate in aqueous, low-pH beverages, ensuring shelf-life integrity. The 8°C higher boiling point over isopentyl formate broadens the coating window, reducing surface defects in artificial leather. As a GRAS FEMA 2068 flavor, it delivers ethereal banana notes for rum/cola applications. Use as a reliable GC-MS standard with distinct Kovats RI (~810). Insist on the linear isomer—do not reformulate without revalidation.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 638-49-3
Cat. No. B1581598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl formate
CAS638-49-3
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCCOC=O
InChIInChI=1S/C6H12O2/c1-2-3-4-5-8-6-7/h6H,2-5H2,1H3
InChIKeyDIQMPQMYFZXDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol, ether, most organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Formate (CAS 638-49-3): Procurement-Ready Physicochemical and Regulatory Baseline for Flavor and Fragrance Sourcing


Pentyl formate (CAS 638-49-3), also known as n-amyl formate, is a short-chain aliphatic ester (C₆H₁₂O₂) with a molecular weight of 116.16 g/mol [1]. At standard conditions, it exists as a colorless to pale yellow liquid [1] with a density of 0.884-0.885 g/cm³ [1] and a boiling point range of 128-132 °C [1]. It is virtually insoluble in water (0.3% at 20 °C) but miscible with ethanol and ether [1]. Commercially, it is recognized under FEMA No. 2068 and JECFA No. 119, designating it as a Generally Recognized as Safe (GRAS) flavoring substance for food applications [1]. Its vapor pressure of 70 hPa at 50 °C dictates specific handling and formulation requirements for volatile applications [1].

Why Pentyl Formate Cannot Be Indiscriminately Substituted with Closely Related Esters in Flavors, Fragrances, and Niche Solvent Systems


Within the homologous series of n-alkyl formates, seemingly minor increases in alkyl chain length (e.g., from ethyl to butyl to pentyl) precipitate disproportionate shifts in key performance parameters: vapor pressure, odor character, and hydrolytic stability. A 2022 study on homologous esters demonstrated that hydrolytic stability in biological media (rat plasma and liver microsomes) is strongly dependent on the specific ester structure, indicating that pentyl formate and its shorter- or longer-chain analogs exhibit distinct lability profiles that cannot be assumed equivalent [1]. Furthermore, even among pentyl isomers, the structural difference between n-pentyl formate (linear) and isopentyl formate (branched) alters the boiling point by up to 8 °C and the vapor pressure by approximately 1.3 mmHg at 25 °C, directly impacting volatility and scent throw in finished products . These quantifiable differences in physicochemical and biochemical behavior preclude simple replacement without reformulation and revalidation of the final product's performance and safety profile.

Quantitative Evidence Guide for Pentyl Formate: Differentiated Performance Metrics vs. Closest Analogs


Pentyl Formate vs. Isopentyl Formate: Vapor Pressure Differential of ~1.3 mmHg at 25 °C Drives Volatility Management

Pentyl formate (n-amyl formate) exhibits a different volatility profile compared to its branched isomer, isopentyl formate. The linear pentyl ester has a vapor pressure of 8.87 mmHg at 25 °C [1], whereas the branched isomer has a vapor pressure of 10 mmHg at 17.1 °C, which is estimated to correspond to approximately 7.5 mmHg at 25 °C based on Antoine equation principles . This difference of ~1.3 mmHg at 25 °C represents a roughly 15-18% variation in volatility, which is a critical determinant of scent throw and flavor release kinetics.

Flavor Technology Fragrance Formulation Volatility

Pentyl Formate vs. Isopentyl Formate: 8 °C Higher Boiling Point Enables Enhanced Thermal Stability in Processing

Pentyl formate demonstrates a boiling point of 130-132 °C, which is approximately 8 °C higher than its branched-chain isomer, isopentyl formate (123-124 °C) [1][2]. This higher boiling point directly correlates with reduced evaporative loss during processing steps that involve elevated temperatures, such as solvent recovery or certain reaction conditions.

Solvent Engineering Process Chemistry Thermal Stability

Pentyl Formate vs. Ethyl Formate: Reduced Hydrolytic Lability in Aqueous Media by Factor of 100

The hydrolytic stability of pentyl formate in neutral aqueous media is markedly higher than that of its shorter-chain homolog, ethyl formate. At pH 7 and 25 °C, the base-catalyzed hydrolysis rate constant (Kb) for pentyl formate is 12.58 L/mol-sec, corresponding to a half-life of 15.3 hours at pH 8 . In contrast, ethyl formate undergoes rapid hydrolysis with a half-life on the order of minutes under similar conditions, with reported rate constants exceeding 1000 L/mol-sec [1]. This represents a difference in hydrolytic lability of approximately two orders of magnitude (100x).

Chemical Stability Formulation Science Hydrolysis

Pentyl Formate vs. Butyl Formate: Inferred Differential Odor Impact from Plum/Banana to Plum/Rum Shifts

The odor profile of pentyl formate is a direct function of its C5 alkyl chain. While butyl formate (C4) is characterized by a fruity, plum-like, and rum-like scent [1], pentyl formate (C5) presents a more complex profile described as powerful, ethereal, fruity, with unripe banana, green, and earthy notes [2]. This shift is not merely semantic; it represents a fundamental change in the compound's interaction with olfactory receptors, leading to a distinctly different sensory outcome.

Flavor Chemistry Sensory Science Aroma Profile

Best-Fit Application Scenarios for Pentyl Formate: Differentiated Procurement and Formulation Opportunities


High-Performance Flavoring Agent for Alcoholic and Carbonated Beverages Requiring Top-Note Persistence

In beverage applications such as rum, cola, and fruit-flavored alcoholic drinks, pentyl formate's vapor pressure of 8.87 mmHg at 25 °C and its boiling point of 130-132 °C provide a volatility profile that balances immediate aroma release with sufficient persistence in the headspace [1]. Compared to ethyl formate, its 100x greater hydrolytic stability in aqueous media ensures flavor integrity throughout the product's shelf life, even in low-pH environments typical of carbonated drinks . Its specific odor profile of ethereal, unripe banana, and earthy notes makes it an ideal choice for complex flavor constructs where butyl formate's plum/rum character would be too narrow [2].

Niche Solvent for Cellulose Nitrate Coatings Where Thermal Process Window is Critical

Pentyl formate's well-documented ability to dissolve cellulose nitrate and cellulose ethers [1] is enhanced by its higher boiling point (130-132 °C) compared to isopentyl formate (123-124 °C) . This 8 °C differential allows for a broader and more forgiving temperature range during coating application and drying, reducing the risk of solvent 'boil' and surface defects. This makes pentyl formate a technically superior choice over its branched isomer in precision coating applications for artificial leather and specialty films where consistent solvent evaporation is critical for surface finish quality [2].

Analytical Reference Standard for Gas Chromatography in Complex Food and Environmental Matrices

The well-defined Kovats retention index (RI) values for pentyl formate on standard columns (e.g., RI ~784-797 on Apiezon L, RI ~810 on non-polar phases) [1] make it a reliable internal standard or calibration compound in GC-MS analyses of complex mixtures. Its distinct RI, which differs significantly from its isomers and homologs, allows for unambiguous identification in matrices like fermented foods (e.g., soy products), green tea infusions, and alcoholic beverages where it is a known volatile component [2]. Its moderate vapor pressure and stability further contribute to its utility as a robust analytical reference material.

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